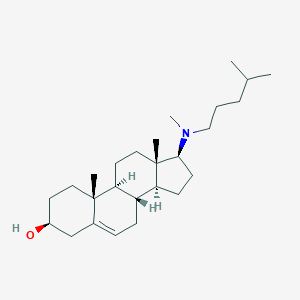

20-Azacholesterol

Description

Structure

3D Structure

Properties

CAS No. |

1973-59-7 |

|---|---|

Molecular Formula |

C26H45NO |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[methyl(4-methylpentyl)amino]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H45NO/c1-18(2)7-6-16-27(5)24-11-10-22-21-9-8-19-17-20(28)12-14-25(19,3)23(21)13-15-26(22,24)4/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

KBXHYUUOONOAIT-OLDNPOFQSA-N |

SMILES |

CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

CC(C)CCCN(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyms |

20-Azacholesterol |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 20-Azacholesterol?

As the term "20-Azacholesterol" is not commonly used in scientific literature, this guide focuses on two closely related and well-researched compounds: Azacosterol (also known as 20,25-diazacholesterol) and 25-Azacholesterol . Both are pivotal in the study of cholesterol metabolism and have applications ranging from pharmaceuticals to wildlife management. This technical guide provides a comprehensive overview of their chemical structures, biological activities, and experimental applications, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The fundamental difference between these two azasteroids lies in the placement of nitrogen atoms within the cholesterol side chain, which significantly influences their biological activity.

Azacosterol (20,25-Diazacholesterol)

Azacosterol is a derivative of cholesterol where the carbon atoms at positions 20 and 25 are replaced by nitrogen atoms.[1] This modification is key to its function as a potent enzyme inhibitor.

Chemical Structure:

A two-dimensional representation of the chemical structure of Azacosterol is provided below.

Table 1: Chemical and Physical Properties of Azacosterol

| Property | Value | Reference |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-17-[--INVALID-LINK--amino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| Synonyms | 20,25-Diazacholesterol, Ornitrol, SC-12937 | [1] |

| Molecular Formula | C₂₅H₄₄N₂O | [1] |

| Molecular Weight | 388.64 g/mol | [1] |

| CAS Number | 313-05-3 | [1] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC=C4[C@@]3(CC--INVALID-LINK--O)C | [1] |

| InChI | InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 | [1] |

25-Azacholesterol

In 25-Azacholesterol, a single nitrogen atom replaces the carbon at the 25th position of the cholesterol side chain. This structural change also confers significant biological activity, primarily related to the inhibition of sterol biosynthesis.

Chemical Structure:

A two-dimensional representation of the chemical structure of 25-Azacholesterol is provided below.

Table 2: Chemical and Physical Properties of 25-Azacholesterol

| Property | Value | Reference |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |

| Molecular Formula | C₂₆H₄₅NO | [2] |

| Molecular Weight | 387.64 g/mol | [2] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C | [2] |

| InChI | InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | [2] |

Mechanism of Action and Biological Signaling

Both Azacosterol and 25-Azacholesterol function as inhibitors of critical enzymes in the cholesterol biosynthesis pathway. Their primary target is 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in cholesterol synthesis—the conversion of desmosterol to cholesterol.[1]

By inhibiting DHCR24, these compounds lead to an accumulation of desmosterol and a depletion of cellular cholesterol.[1] This disruption of cholesterol homeostasis has several downstream consequences, including the inhibition of steroid hormone production, which is the basis for Azacosterol's use as an avian chemosterilant.[1]

The following diagram illustrates the inhibition of the cholesterol biosynthesis pathway by Azacosterol.

Experimental Protocols and Applications

Avian Chemosterilant Protocol using Ornitrol® (Azacosterol)

Azacosterol, under the brand name Ornitrol®, has been used for the control of pest bird populations, such as pigeons, by inducing temporary sterility.[1]

Objective: To reduce the reproductive capacity of a target bird population.

Methodology:

-

Bait Preparation: Corn kernels are coated with Azacosterol hydrochloride at a concentration of 0.1%.

-

Pre-baiting: Untreated corn is distributed at the baiting sites for several days to acclimate the birds to the food source.

-

Baiting Period: The treated bait is provided for a period of 10 days.

-

Dosage: The target consumption is approximately 10 mg of Azacosterol per bird per day.

-

Monitoring: The population is monitored for a reduction in nesting and hatching rates.

The following workflow diagram illustrates the protocol for using Azacosterol in avian population control.

Quantitative Data

The efficacy of azasteroids as enzyme inhibitors can be quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table 3: In Vitro Inhibitory Activity of Azacosteroids

| Compound | Enzyme/Cell Line | IC₅₀ (µM) | Reference |

| Azacosterol | Phosphatidylinositol phospholipase C | 7.4 |

Conclusion

Azacosterol and 25-Azacholesterol are potent inhibitors of cholesterol biosynthesis with significant applications in research and applied sciences. Their ability to modulate cellular cholesterol levels provides a powerful tool for studying the roles of cholesterol in various biological processes. Further research into the synthesis of more specific and potent aza-steroids holds promise for the development of new therapeutic agents and more effective wildlife management strategies.

References

An In-Depth Technical Guide to 20-Azacholesterol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 20-Azacholesterol, a significant molecule in the study of cholesterol metabolism. Initially investigated as a hypocholesterolemic agent, its potent inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24) has made it a valuable tool for researchers in various fields. This document details the discovery of this compound, provides a theoretical synthesis pathway, summarizes its quantitative biological activity, and presents detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or interested in the field of sterol biosynthesis and its modulation.

Discovery and Historical Context

This compound, also known as 20,25-diazacholesterol, emerged from research in the mid-20th century focused on developing agents to lower blood cholesterol levels. It was identified as a potent inhibitor of cholesterol biosynthesis. Early clinical studies in the 1960s investigated its efficacy in treating hyperlipidemia in humans.[1] While its development as a mainstream therapeutic for high cholesterol was discontinued, its specific mechanism of action garnered significant scientific interest. Subsequently, this compound, under the brand name Ornitrol, was repurposed as an avian chemosterilant to control pigeon populations, a testament to its powerful biological effects.[2] Its primary molecular target was later identified as 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the terminal steps of the cholesterol biosynthesis pathway.[2] This specificity has made this compound an invaluable chemical probe for studying the roles of cholesterol and its precursors in various cellular processes.

Synthesis of this compound

A potential synthetic approach could involve the following key transformations:

-

Introduction of the C20-Nitrogen: Starting with a 20-keto-pregnane derivative, a reductive amination reaction could be employed to introduce the nitrogen atom at the C20 position.

-

Side Chain Elongation and C25-Nitrogen Introduction: The side chain could be extended through a series of reactions, including Grignard or Wittig-type reactions, followed by the introduction of the second nitrogen atom at the C25 position, potentially via another reductive amination or nucleophilic substitution.

Further research into historical chemical literature may provide the specific details of the originally employed synthetic routes.

Mechanism of Action and Biological Effects

This compound exerts its biological effects primarily through the potent and specific inhibition of 24-dehydrocholesterol reductase (DHCR24).[2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the double bond in the side chain of desmosterol to form cholesterol.

Signaling Pathway: Inhibition of Cholesterol Synthesis

The inhibition of DHCR24 by this compound disrupts the normal cholesterol biosynthesis pathway, leading to a significant accumulation of the cholesterol precursor, desmosterol.

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Quantitative Effects on Sterol Composition

The inhibition of DHCR24 by this compound leads to a dramatic shift in the cellular sterol profile, with a marked decrease in cholesterol levels and a corresponding increase in desmosterol.

| Parameter | Organism/Cell Type | Treatment | Result | Reference |

| Desmosterol Accumulation | HeLa Cells | 10 nM 20,25-diazacholesterol for 1 week | ~90% of total cellular sterols | [3] |

| Desmosterol Accumulation | Rat Sarcolemma | Biweekly 200 mg/kg oral 20,25-diazacholesterol | ~80% of membrane sterol |

Experimental Protocols

In Vitro 24-Dehydrocholesterol Reductase (DHCR24) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on DHCR24 in vitro. The assay measures the conversion of the substrate, desmosterol, to cholesterol.

Materials:

-

Recombinant human DHCR24 enzyme

-

Desmosterol (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

This compound (inhibitor)

-

Organic solvent (e.g., DMSO) for dissolving compounds

-

Quenching solution (e.g., 2:1 methanol:chloroform)

-

Internal standard (e.g., epicoprostanol)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and the DHCR24 enzyme.

-

Inhibitor Incubation: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, desmosterol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Add the internal standard and extract the sterols using an appropriate organic solvent (e.g., hexane).

-

Analysis: Evaporate the organic solvent and reconstitute the sample in the mobile phase for HPLC analysis.

-

Data Analysis: Quantify the amounts of desmosterol and cholesterol by comparing their peak areas to that of the internal standard. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the in vitro DHCR24 inhibition assay.

Conclusion

This compound remains a cornerstone tool for researchers investigating cholesterol metabolism and the physiological roles of desmosterol. Its well-defined mechanism of action as a potent DHCR24 inhibitor allows for precise manipulation of cellular sterol composition. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity, along with a detailed experimental protocol to facilitate its use in the laboratory. Further research into this fascinating molecule holds the potential to uncover new insights into the intricate regulation of lipid metabolism and its implications for human health and disease.

References

20-Azacholesterol: An In-depth Technical Guide to a Potent Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Azacholesterol, also known as 20,25-diazacholesterol, is a synthetic sterol derivative that functions as a potent inhibitor of cholesterol biosynthesis.[1] Historically investigated as a cholesterol-lowering drug and later used as an avian chemosterilant under the brand name Ornitrol, its primary significance in modern research lies in its specific mechanism of action, which makes it an invaluable tool for studying lipid metabolism and related cellular signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental applications, and its impact on cellular signaling.

Core Mechanism of Action: Inhibition of DHCR24

This compound exerts its biological effects by primarily targeting and inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24) .[1][2] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the reduction of the C24-25 double bond in desmosterol to form cholesterol.[1]

The inhibition of DHCR24 by this compound leads to two major consequences:

-

Blocked Cholesterol Synthesis: The conversion of desmosterol to cholesterol is prevented, leading to a decrease in cellular cholesterol levels.[1]

-

Desmosterol Accumulation: The substrate of the blocked enzyme, desmosterol (cholesta-5,24-dien-3β-ol), accumulates within the cell.[2][3]

This accumulation of desmosterol is not a mere side effect but a critical event that triggers significant downstream signaling. Desmosterol is an endogenous agonist of the Liver X Receptor (LXR) , a master regulator of lipid metabolism, inflammation, and other key cellular processes.[2][4] By causing desmosterol to build up, this compound treatment provides a method for the selective activation of LXR, offering a powerful alternative to synthetic LXR agonists which have been hindered by side effects related to the activation of Sterol-Response Element Binding Proteins (SREBPs).[2]

References

The Role of 20-Azacholesterol in Elucidating Lipid Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 20-azacholesterol as a powerful chemical tool for investigating the intricate pathways of lipid metabolism. By specifically inhibiting a key enzyme in the cholesterol biosynthesis pathway, this compound allows for the controlled manipulation of cellular sterol composition, providing a unique model to study the roles of cholesterol and its precursors in various cellular processes. This guide provides a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its application in lipid research.

Mechanism of Action: Inhibition of DHCR24

This compound's primary mechanism of action is the potent and specific inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the C24-C25 double bond of desmosterol to form cholesterol. By blocking this critical step, treatment of cells with this compound leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its immediate precursor, desmosterol. This induced shift in the cellular sterol profile from predominantly cholesterol to desmosterol provides a valuable in vitro model to dissect the specific functions of these two sterols.

Quantitative Effects on Cellular Sterol Composition

The inhibitory effect of this compound and its analogs on DHCR24 results in a quantifiable shift in the cellular sterol landscape. The following table summarizes the reported quantitative changes in desmosterol levels upon treatment with DHCR24 inhibitors. It is important to note that the degree of desmosterol accumulation can vary depending on the cell type, inhibitor concentration, and duration of treatment.

| Cell Line | DHCR24 Inhibitor | Concentration | Treatment Duration | Desmosterol Accumulation (% of Total Sterols) | Reference |

| HeLa Cells | 20,25-Diazacholesterol | 10 nM | 8 days | ~90% | [1] |

| Primary Human Fibroblasts | 20,25-Diazacholesterol | 10 nM | 2 weeks | ~90% | [1] |

| Murine Macrophages | SH42 | 0.5 mg/mouse (in vivo) | 3 days (i.p.) | Significant increase (fold change not specified) | [2] |

| E3L.CETP Mice | SH42 | 0.5 mg/mouse (in vivo) | 8 weeks | Marked increase in liver and circulation | [3] |

Impact on Lipid Metabolism Signaling Pathways

The accumulation of desmosterol induced by this compound has profound effects on key signaling pathways that govern lipid homeostasis, most notably the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

The SREBP Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. SREBP-2, in particular, is a master transcriptional regulator of genes involved in cholesterol biosynthesis and uptake. In its inactive state, SREBP-2 is retained in the endoplasmic reticulum (ER) in a complex with SREBP-cleavage activating protein (SCAP). When cellular cholesterol levels are low, the SCAP-SREBP-2 complex translocates to the Golgi apparatus, where SREBP-2 is proteolytically cleaved. The liberated N-terminal domain of SREBP-2 then translocates to the nucleus to activate the transcription of its target genes.

Desmosterol, like cholesterol, can bind to SCAP and promote its interaction with the insulin-induced gene (INSIG) proteins, which leads to the retention of the SCAP-SREBP-2 complex in the ER. This prevents the proteolytic cleavage and activation of SREBP-2, thereby downregulating the expression of genes involved in cholesterol synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study lipid metabolism.

Cell Culture and Treatment with this compound

Objective: To induce desmosterol accumulation in cultured cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HepG2, macrophages)

-

Complete growth medium

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture cells in complete growth medium to the desired confluency (typically 70-80%).

-

Prepare the this compound working solution by diluting the stock solution in a complete growth medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be prepared in parallel.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing this compound or the vehicle control to the cells.

-

Incubate the cells for the desired period (e.g., 24-72 hours) to allow for desmosterol accumulation. The optimal incubation time may need to be determined empirically for each cell line.

Lipid Extraction for Sterol Analysis

Objective: To extract total lipids from cultured cells for subsequent analysis of cholesterol and desmosterol levels.

Materials:

-

Treated and control cells from Protocol 4.1

-

PBS, ice-cold

-

Methanol, ice-cold

-

Chloroform

-

Water, deionized

-

Centrifuge

-

Glass vials

Protocol:

-

Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a centrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in 100 µL of ice-cold water.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of water and vortex for 1 minute to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent (e.g., hexane) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Cellular Sterols by GC-MS

Objective: To separate and quantify cholesterol and desmosterol in lipid extracts.

Materials:

-

Dried lipid extracts from Protocol 4.2

-

Internal standard (e.g., epicoprostanol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Protocol:

-

Reconstitute the dried lipid extracts in a known volume of hexane containing the internal standard.

-

Transfer an aliquot to a new glass vial and evaporate the solvent.

-

Add the derivatizing agent to the dried lipids and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the sterols using an appropriate temperature program for the GC.

-

Identify cholesterol-TMS and desmosterol-TMS based on their retention times and characteristic mass spectra.

-

Quantify the amount of each sterol by comparing its peak area to that of the internal standard.

Analysis of SREBP-2 Cleavage by Western Blot

Objective: To assess the effect of this compound treatment on the proteolytic processing of SREBP-2.

Materials:

-

Treated and control cells from Protocol 4.1

-

Cell lysis buffer for nuclear and cytoplasmic fractionation

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against SREBP-2 (recognizing both precursor and cleaved forms)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Harvest the treated and control cells and perform subcellular fractionation to separate the nuclear and membrane fractions.

-

Determine the protein concentration of each fraction using a protein assay.

-

Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities of the precursor (in the membrane fraction) and the cleaved nuclear form of SREBP-2. A decrease in the ratio of nuclear to precursor SREBP-2 in treated cells indicates inhibition of cleavage.

Conclusion

This compound serves as an invaluable tool for researchers in the field of lipid metabolism. Its specific inhibition of DHCR24 provides a robust method for manipulating cellular sterol composition, enabling detailed studies into the distinct roles of cholesterol and desmosterol. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of lipid signaling pathways and their implications in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting lipid-related disorders.

References

Early research studies on azasterols as enzyme inhibitors

An In-depth Technical Guide to Early Research on Azasterols as Enzyme Inhibitors

Introduction

Azasterols, a class of sterol analogues where a carbon atom in the side chain or nucleus is replaced by a nitrogen atom, emerged in early research as potent and specific inhibitors of several key enzymes involved in sterol biosynthesis. Their ability to interfere with the production of essential sterols like cholesterol in vertebrates and ergosterol in fungi and protozoa positioned them as valuable tools for biochemical investigation and as leads for drug development. This technical guide provides a detailed overview of the foundational studies on azasterols as enzyme inhibitors, focusing on their primary targets, inhibitory kinetics, and the experimental methodologies used to characterize them.

Core Subject: Azasterols as Inhibitors of Sterol Biosynthesis Enzymes

Early research predominantly identified enzymes within the sterol biosynthetic pathway as the main targets for azasterols. These enzymes often catalyze key transformation steps, and their inhibition leads to the accumulation of precursor sterols and the depletion of the final functional products, ultimately disrupting cellular functions.

Δ24-Sterol Methyltransferase (SMT) Inhibition

The enzyme Δ24-sterol methyltransferase (24-SMT) is a critical component in the biosynthesis of ergosterol and other 24-alkyl sterols in fungi, protozoa, and plants.[1] Notably, this enzyme is absent in humans, making it a highly selective target for antimicrobial and antiparasitic drug development.[2] Azasterols were found to be powerful inhibitors of 24-SMT.

Mechanism of Action: Kinetic studies on 24-SMT from Saccharomyces cerevisiae revealed that azasterols act as uncompetitive inhibitors with respect to the sterol substrate (zymosterol) and as competitive inhibitors with respect to the methyl donor, S-adenosyl-L-methionine (SAM).[3] This suggests a complex kinetic mechanism, possibly a ping-pong mechanism where the enzyme is first methylated by SAM before reacting with the sterol substrate.[3] Inhibition of 24-SMT leads to a significant shift in the cellular sterol profile. In S. cerevisiae, it causes an increase in zymosterol and a decrease in ergosterol.[3] In the parasite Leishmania amazonensis, inhibition by 22,26-azasterol results in the complete depletion of endogenous sterols and their replacement with 24-desalkyl sterols like zymosterol.[4]

Structure-Activity Relationship: The inhibitory power of azasterols against 24-SMT is influenced by the position of the nitrogen atom in the side chain and the overall structure.[3] Studies on Leishmania have shown that the basicity and stereochemical location of the nitrogen, as well as the presence of an unprotected 3β-hydroxyl group, are important for activity.[1][5]

Caption: Fungal ergosterol biosynthesis pathway showing inhibition of 24-SMT by azasterols.

24-Dehydrocholesterol Reductase (DHCR24) Inhibition

In vertebrates, the final step in the primary cholesterol biosynthesis pathway (the Kandutsch-Russell pathway) is the reduction of desmosterol to cholesterol, a reaction catalyzed by 24-dehydrocholesterol reductase (DHCR24). The azasterol 20,25-diazacholesterol (also known as Azacosterol) was identified as an inhibitor of this process.[6] It was developed as an anticholesterolemic agent that effectively reduces serum cholesterol.[7] The inhibitory action of 20,25-diazacholesterol on cholesterol synthesis is also the basis for its use as a chemosterilant, as cholesterol is a vital component for the formation of egg yolks.[8]

Mechanism of Action: By inhibiting DHCR24, 20,25-diazacholesterol is expected to block the conversion of desmosterol to cholesterol, leading to an accumulation of desmosterol. However, some early studies in cultured chick embryo muscle cells showed that while the drug inhibited the incorporation of acetate into cholesterol, it did not lead to a corresponding accumulation of desmosterol, suggesting a more complex mechanism or potential inhibition at other sites in the pathway.[9]

Caption: Final step of cholesterol biosynthesis showing inhibition of DHCR24 by 20,25-diazacholesterol.

Quantitative Data Presentation

The following tables summarize the quantitative data on the inhibitory potency of various azasterols from early research studies.

Table 1: Inhibitory Activity of Azasterols against Δ24-Sterol Methyltransferase (24-SMT)

| Azasterol Compound | Organism / Enzyme Source | IC50 (µM) | Ki (nM) | Citation |

|---|---|---|---|---|

| 25-Azacholesterol hydrochloride | Saccharomyces cerevisiae | 0.05 | - | [3] |

| 25-Aza-24,25-dihydrozymosterol | Saccharomyces cerevisiae | 0.08 | - | [3] |

| 25-Azacholesterol | Saccharomyces cerevisiae | 0.14 | - | [3] |

| 25-Azacholestanol | Saccharomyces cerevisiae | 0.14 | - | [3] |

| (20R)- and (20S)-22,25-Diazacholesterol | Saccharomyces cerevisiae | 0.18 | - | [3] |

| 24-Azacholesterol | Saccharomyces cerevisiae | 0.22 | - | [3] |

| 25-Aza-24,25-dihydrolanosterol | Saccharomyces cerevisiae | 1.14 | - | [3] |

| 23-Azacholesterol | Saccharomyces cerevisiae | 4.8 | - | [3] |

| AZAL | Candida albicans | 3 | 54 | [2] |

| AZAL | Sunflower Embryos | - | 30 | [2] |

| AZAL | Paracoccidioides brasiliensis | 0.03 | 14 | [2] |

| AZAL | Trypanosoma brucei | - | 39 |[2] |

Table 2: Other Reported Inhibitory Activities of Azasterols

| Azasterol Compound | Target / Effect | Organism / System | Concentration | Effect | Citation |

|---|---|---|---|---|---|

| 20,25-Diazacholesterol | Cholesterol Synthesis | Cultured Chick Embryo Muscle Cells | 1 µg/ml | Complete inhibition | [9] |

| 22,26-Azasterol | Proliferation (Promastigotes) | Leishmania amazonensis | 100 nM | Complete growth arrest | [4] |

| 22,26-Azasterol | Proliferation (Amastigotes) | Leishmania amazonensis | 100 nM | Complete growth arrest |[4] |

Experimental Protocols

Characterizing the activity of enzyme inhibitors requires a systematic approach. The following outlines a general protocol for an enzyme inhibition assay, based on standard operating procedures, followed by specifics relevant to early azasterol research.[10]

General Protocol for an Enzymatic Activity Inhibition Assay

-

Experimental Design:

-

Reaction Selection: Choose a catalytic reaction with a measurable output (e.g., change in absorbance, fluorescence, or production of a radiolabeled product).

-

Condition Optimization: Determine optimal buffer pH, temperature, and ionic strength for enzyme activity.

-

Concentration Ranges:

-

Enzyme: Use a fixed, low concentration of active enzyme.

-

Substrate: Typically used at or near its Michaelis constant (Km) for IC50 determination. A range of concentrations is used for kinetic studies.

-

Inhibitor: A wide range of concentrations (e.g., logarithmic series) is required to generate a full dose-response curve.

-

-

Controls: Include positive controls (no inhibitor) and negative controls (no enzyme or no substrate) to establish baseline activity and background signal.[10]

-

-

Assay Execution:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable buffer.

-

Reaction Mixture: Combine the buffer, enzyme, and inhibitor in a reaction vessel (e.g., cuvette, microplate well). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the reaction progress over time by measuring the signal change.

-

-

Data Analysis:

-

Calculate Initial Velocity (v₀): Determine the initial rate of the reaction from the linear phase of the progress curve.

-

Calculate Percent Inhibition: % Inhibition = (1 - (v₀ with inhibitor / v₀ without inhibitor)) * 100

-

Determine IC50: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of inhibitor that produces 50% inhibition.

-

Determine Inhibition Constant (Ki) and Mechanism: Perform kinetic experiments by measuring initial velocities at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk plots or non-linear regression fitting to models like the Michaelis-Menten equation. For very potent ("tight binding") inhibitors, the Morrison equation may be necessary for accurate Ki determination.[10]

-

Caption: A generalized experimental workflow for an enzyme inhibition assay.

Specifics for Azasterol Inhibition of 24-SMT

Early studies on 24-SMT inhibition by azasterols in S. cerevisiae involved the following key elements:

-

Enzyme Source: Partially purified 24-SMT was obtained from Saccharomyces cerevisiae microsomes.[3]

-

Substrates: The natural sterol substrate, zymosterol, was used alongside the radiolabeled methyl donor, S-adenosyl-L-[methyl-14C]methionine (SAM).[3]

-

Methodology: The assay likely involved incubating the enzyme, zymosterol, radiolabeled SAM, and the azasterol inhibitor. The reaction would then be stopped, and the lipids extracted. The incorporation of the radiolabel ([14C]methyl group) into the sterol product would be quantified using techniques like thin-layer chromatography followed by scintillation counting.

-

Kinetic Analysis: To determine the mechanism of inhibition, the assay was repeated with varying concentrations of both zymosterol and SAM, allowing for the determination that the azasterols were uncompetitive inhibitors with respect to zymosterol and competitive with respect to SAM.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Azasterol inhibition of delta 24-sterol methyltransferase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azasterols as inhibitors of sterol 24-methyltransferase in Leishmania species and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the function of 20-Azacholesterol in lipidomics research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 20-Azacholesterol, a pivotal tool in lipidomics research. By elucidating its mechanism of action, downstream cellular effects, and associated experimental protocols, this document serves as a comprehensive resource for professionals investigating lipid metabolism, cellular signaling, and potential therapeutic interventions for metabolic diseases.

Core Mechanism of Action

This compound functions as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme is critical as it catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of desmosterol to cholesterol.[1] By blocking DHCR24, this compound effectively halts endogenous cholesterol production at its terminal stage.

The primary and most significant consequence of this inhibition is the substantial intracellular accumulation of the cholesterol precursor, desmosterol. This targeted disruption of the cholesterol synthesis pathway makes this compound an invaluable pharmacological tool for studying the specific roles of these two distinct sterols—cholesterol and desmosterol—in cellular physiology and disease.

References

20-Azacholesterol: A Technical Guide to Target Enzyme Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for identifying and characterizing the enzymatic target of 20-azacholesterol, a synthetic C20-functionalized cholesterol analog. Based on the known mechanisms of similar azasteroids, the primary hypothetical target of this compound is an enzyme within the cholesterol biosynthesis pathway, likely a sterol reductase. This document outlines the experimental protocols, data presentation, and conceptual frameworks necessary to investigate this hypothesis.

Introduction to this compound and its Putative Target

Azacholesterols are a class of cholesterol derivatives where a carbon atom in the cholesterol backbone or side chain is replaced by a nitrogen atom. These compounds are known to interfere with normal sterol metabolism and have been investigated for their potential as hypocholesterolemic agents and for their effects on insect development. For instance, 25-azacholesterol is a known inhibitor of Δ24-sterol reductase, an enzyme crucial for the conversion of phytosterols to cholesterol in insects.

Given its structure, this compound is hypothesized to act as an inhibitor of a key enzyme in the cholesterol biosynthesis pathway. A probable candidate is 24-dehydrocholesterol reductase (DHCR24) , an enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis, the reduction of the C24-C25 double bond of desmosterol to form cholesterol. Inhibition of DHCR24 leads to the accumulation of desmosterol, a phenomenon observed with other azasteroids.

Target Identification and Validation Workflow

The identification and validation of this compound's target enzyme would follow a multi-step process, beginning with in silico modeling and progressing through in vitro enzymatic assays to cell-based functional studies.

Methodological & Application

Application Notes and Protocols for 20-Azacholesterol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Azacholesterol is a synthetic derivative of cholesterol that serves as a valuable tool in cell biology and drug discovery. Its primary mechanisms of action are the modulation of the Hedgehog (Hh) signaling pathway and the inhibition of cholesterol biosynthesis. These properties make it a potent molecule for studying cellular processes related to development, cancer, and lipid metabolism.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its effects on the Hedgehog and sterol regulatory element-binding protein (SREBP) signaling pathways.

Mechanism of Action

This compound exerts its biological effects through two primary pathways:

-

Hedgehog Signaling Pathway Activation: this compound functions as an agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. By binding to Smo, it mimics the action of the natural ligand, Sonic Hedgehog (Shh), leading to the activation of Gli transcription factors and the subsequent expression of Hh target genes. This makes this compound a useful tool for studying Hh pathway activation in various cell types.

-

Inhibition of Cholesterol Biosynthesis: As a cholesterol analog, this compound can interfere with the intricate enzymatic cascade of cholesterol biosynthesis. This inhibition can lead to the accumulation of cholesterol precursors and a reduction in cellular cholesterol levels, thereby impacting membrane structure, function, and the SREBP signaling pathway, which governs lipid homeostasis.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds. Researchers should note that optimal concentrations and treatment times may vary depending on the cell type and experimental conditions and should be determined empirically.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| 20(S)-hydroxycholesterol | NIH/3T3 | Gli-Luciferase Reporter Assay | EC50 | ~3 µM | [cite: ] |

| This compound | NIH/3T3 | Hedgehog Pathway Activation | Recommended Concentration | 10 µM | [cite: ] |

| This compound | Various | Inhibition of Cholesterol Biosynthesis | IC50 | Not available. Requires empirical determination. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Ethanol (200 proof, sterile)

-

Sterile microcentrifuge tubes

Procedure:

-

Dissolving this compound:

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 200 proof ethanol. For example, to make 1 ml of a 10 mM stock solution of a compound with a molecular weight of 403.69 g/mol , dissolve 4.04 mg in 1 ml of ethanol.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.

-

-

Sterilization:

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

-

Storage:

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Note: The final concentration of ethanol in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Activation of the Hedgehog Signaling Pathway

This protocol details the use of a Gli-luciferase reporter assay to measure the activation of the Hedgehog pathway by this compound in NIH/3T3 cells.

Materials:

-

NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells)

-

Complete culture medium (DMEM with 10% fetal bovine serum, penicillin/streptomycin)

-

Low-serum medium (DMEM with 0.5% fetal bovine serum, penicillin/streptomycin)

-

This compound stock solution (10 mM in ethanol)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed NIH/3T3-Gli-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µl of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

After 24 hours, replace the complete medium with 90 µl of low-serum medium.

-

Prepare serial dilutions of this compound in low-serum medium.

-

Add 10 µl of the diluted this compound solutions to the respective wells to achieve final concentrations ranging from 0.1 µM to 30 µM. Include a vehicle control (0.1% ethanol).

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Protocol 3: Inhibition of Cholesterol Biosynthesis and SREBP Pathway Analysis

This protocol describes methods to assess the inhibitory effect of this compound on cholesterol biosynthesis and its impact on the SREBP pathway.

Part A: Filipin Staining for Intracellular Cholesterol Visualization

Materials:

-

Cells of interest (e.g., HepG2, a human liver cancer cell line)

-

24-well plate with sterile glass coverslips

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Filipin solution (50 µg/ml in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.

-

-

Fixation and Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with Filipin solution for 2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm). A decrease in fluorescence intensity compared to the control indicates a reduction in intracellular free cholesterol.

-

Part B: Quantitative Real-Time PCR (qPCR) for SREBP Target Gene Expression

Materials:

-

Treated cells from Part A

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for SREBP target genes (e.g., HMGCR, HMGCS1, LDLR) and a housekeeping gene (e.g., ACTB, GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of SREBP target genes in this compound-treated cells compared to the vehicle-treated control cells. An upregulation of these genes may indicate a cellular response to cholesterol depletion.

-

Mandatory Visualizations

Caption: Hedgehog signaling pathway activation by this compound.

Caption: Inhibition of cholesterol biosynthesis and SREBP pathway by this compound.

Application Notes and Protocols for Inhibiting Cholesterol Biosynthesis with 20-Azacholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex, multi-step process, with the final step being the conversion of desmosterol to cholesterol, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). Inhibition of DHCR24 presents a strategic target for modulating cellular cholesterol levels and studying the roles of cholesterol and its precursors in various physiological and pathological processes. 20-Azacholesterol is a sterol analog that acts as an inhibitor of DHCR24, leading to the accumulation of desmosterol and a reduction in cellular cholesterol levels. These application notes provide detailed protocols for utilizing this compound to inhibit cholesterol biosynthesis in a research setting.

Mechanism of Action

This compound functions as a competitive inhibitor of DHCR24. By blocking this enzyme, it prevents the reduction of the C24-C25 double bond in the side chain of desmosterol, the final step in the Bloch pathway of cholesterol synthesis. This inhibition results in a significant increase in the cellular concentration of desmosterol and a corresponding decrease in cholesterol levels.[1] The accumulation of desmosterol can serve as a useful biomarker for assessing the efficacy of DHCR24 inhibition.[1]

The elevation of desmosterol has been shown to have biological effects of its own, including the activation of Liver X Receptors (LXRs), which play a key role in lipid metabolism and inflammation.[2][3]

Quantitative Data on DHCR24 Inhibitors

| Compound | IC50 Value | Cell/Assay System | Reference |

| SH42 | < 10 nM | Cellular Assay | [2] |

| Triparanol | 14 µM | Not Specified | [2] |

| Irbesartan | 602 nM | Immune Complex Activity Assay | [4] |

| 20,25-Diazacholesterol | 10 nM (effective concentration) | HeLa Cells | [5] |

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce the inhibition of cholesterol biosynthesis.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, HepG2, primary hepatocytes)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Lipoprotein-deficient serum (LPDS) - optional, for maximizing the effect of inhibition

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO2.

-

Preparation of Treatment Medium: Prepare the desired concentrations of this compound in the cell culture medium. A vehicle control (medium with the solvent used for the stock solution) should always be included. For studies aiming to maximize the observation of inhibited de novo synthesis, it is recommended to use a medium supplemented with LPDS instead of FBS to minimize the uptake of exogenous cholesterol.

-

Treatment: When cells reach the desired confluency, aspirate the old medium and replace it with the prepared treatment medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell type and the specific experimental goals.

-

Cell Harvesting and Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of cell lysis buffer.

-

Scrape the cells and collect the lysate.

-

Determine the protein concentration of the lysate for normalization purposes.

-

-

Downstream Analysis: The cell lysates can be used for various downstream analyses, including sterol quantification by GC-MS (Protocol 2) or analysis of gene and protein expression of key players in the cholesterol biosynthesis pathway.

Protocol 2: Quantification of Desmosterol and Cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of cellular sterol composition following treatment with this compound.

Materials:

-

Cell lysates from Protocol 1

-

Internal standard (e.g., epicoprostanol or deuterated cholesterol)

-

Hexane

-

Ethanol

-

Potassium hydroxide (KOH)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a known amount of cell lysate (normalized by protein concentration), add the internal standard.

-

Add ethanolic KOH to the samples for saponification of cholesteryl esters.

-

Incubate at 70°C for 1 hour.

-

-

Sterol Extraction:

-

After cooling to room temperature, add water and hexane to the samples.

-

Vortex vigorously to extract the non-saponifiable lipids (including cholesterol and desmosterol) into the hexane layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer to a new tube.

-

Repeat the extraction with hexane to maximize recovery.

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried lipid extract, add the derivatizing agent (e.g., BSTFA + 1% TMCS).

-

Incubate at 60°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate capillary column (e.g., HP-5ms) and a suitable temperature program to separate the TMS-derivatized sterols.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for cholesterol and desmosterol.

-

-

Data Analysis:

-

Identify the peaks for cholesterol-TMS and desmosterol-TMS based on their retention times and characteristic mass fragments.

-

Quantify the amounts of cholesterol and desmosterol by comparing their peak areas to the peak area of the internal standard.

-

Calculate the desmosterol-to-cholesterol ratio to assess the inhibitory effect of this compound.

-

Protocol 3: DHCR24 Enzyme Activity Assay (Immune Complex-Based)

This protocol provides a method to directly measure the enzymatic activity of DHCR24, adapted from methodologies described in the literature.[4]

Materials:

-

Cell lysate containing overexpressed or endogenous DHCR24

-

Anti-DHCR24 antibody

-

Protein A/G agarose beads

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Radiolabeled substrate (e.g., [3H]-desmosterol)

-

NADPH

-

Scintillation cocktail and counter

Procedure:

-

Immunoprecipitation of DHCR24:

-

Incubate the cell lysate with an anti-DHCR24 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-enzyme complex.

-

Pellet the beads by centrifugation and wash them several times with a suitable wash buffer to remove non-specific binding.

-

-

Enzyme Activity Assay:

-

Resuspend the beads with the immunoprecipitated DHCR24 in the assay buffer.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-desmosterol) and the cofactor NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Include a negative control with beads incubated with a non-specific IgG.

-

-

Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids into the organic phase.

-

Separate the substrate ([3H]-desmosterol) from the product ([3H]-cholesterol) using thin-layer chromatography (TLC).

-

Scrape the spots corresponding to desmosterol and cholesterol from the TLC plate into separate scintillation vials.

-

-

Quantification:

-

Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of conversion of [3H]-desmosterol to [3H]-cholesterol to determine the DHCR24 enzyme activity.

-

To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor.

-

Visualizations

Caption: Inhibition of DHCR24 by this compound.

Caption: Workflow for analyzing the effect of this compound.

References

- 1. Desmosterol: a biomarker for the efficient development of 20,25-diazacholesterol as a contraceptive for pest wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

Introduction

20-Azacholesterol is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. This inhibition leads to the accumulation of desmosterol and a concomitant decrease in cellular cholesterol levels. This unique mechanism of action makes this compound an invaluable research tool for studying the roles of cholesterol and its precursors in a variety of cellular processes and diseases. These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying sterol-related diseases.

Applications

-

Studying Cholesterol Homeostasis: By acutely depleting cellular cholesterol and causing the accumulation of desmosterol, this compound allows for the investigation of cellular responses to altered sterol levels. This includes the study of key regulatory pathways such as the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) signaling pathways.

-

Modeling Sterol-Related Diseases:

-

Niemann-Pick Type C (NPC) Disease: NPC is a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes. While not a direct model, this compound can be used to study the cellular consequences of altered cholesterol trafficking and homeostasis, which are central to NPC pathophysiology.

-

Smith-Lemli-Opitz Syndrome (SLOS): SLOS is a genetic disorder caused by a deficiency in 7-dehydrocholesterol reductase (DHCR7), leading to an accumulation of 7-dehydrocholesterol and a deficiency in cholesterol. While this compound inhibits a different enzyme, it can be used to create cellular models with altered sterol composition to study the general effects of cholesterol precursor accumulation.

-

-

Induction of Lipid Droplets: The accumulation of desmosterol and the subsequent disruption of cholesterol homeostasis can lead to the formation of lipid droplets, which are cellular organelles for storing neutral lipids. This compound can be used to study the dynamics of lipid droplet formation and their role in cellular lipid metabolism.

Mechanism of Action

This compound acts as a competitive inhibitor of DHCR24. This inhibition blocks the reduction of the double bond at position 24 in the side chain of desmosterol, preventing its conversion to cholesterol. The resulting accumulation of desmosterol has significant downstream effects, as desmosterol itself is a signaling molecule that can activate LXR and suppress the processing and activation of SREBP2.

Quantitative Data

The following tables summarize the quantitative effects of DHCR24 inhibitors, including this compound and similar compounds, on key cellular parameters.

Table 1: Effect of DHCR24 Inhibitors on Desmosterol Accumulation

| Compound | Cell Type | Concentration | Fold Increase in Desmosterol | Reference |

| 20,25-diazacholesterol | HeLa | 10 nM | ~9-fold (90% of total sterols) | [1] |

| Triparanol | Macrophages | 5 µM | Significant accumulation | [2] |

| SH42 | Murine Peritoneal Lavage | 0.5 mg (in vivo) | Significant increase | [3] |

Table 2: IC50 Values of DHCR24 Inhibitors

| Compound | Assay Condition | IC50 | Reference |

| SH42 | Cellular assay | < 10 nM | [4] |

| Triparanol | Cellular assay | 14 µM | [4] |

Experimental Protocols

Protocol 1: Induction of Desmosterol Accumulation

This protocol describes how to treat cultured cells with this compound to induce the accumulation of desmosterol.

Materials:

-

Cultured cells (e.g., HeLa, HepG2, or primary macrophages)

-

Complete culture medium

-

Lipoprotein-deficient serum (LPDS)

-

This compound (or 20,25-diazacholesterol) stock solution (e.g., 1 mM in DMSO)

-

6-well plates

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight in complete culture medium.

-

The next day, replace the medium with a medium containing 10% LPDS. This step is crucial to remove exogenous cholesterol and maximize the effect of DHCR24 inhibition.

-

Add this compound to the desired final concentration (e.g., 10 nM - 1 µM). A vehicle control (DMSO) should be included.

-

Incubate the cells for 24-72 hours. The optimal incubation time may vary depending on the cell type and the specific experiment.

-

After incubation, harvest the cells for downstream analysis (e.g., sterol analysis by GC-MS, Western blotting, or qPCR).

Protocol 2: Visualization of Unesterified Cholesterol with Filipin Staining

This protocol allows for the qualitative and semi-quantitative assessment of unesterified cholesterol accumulation in cells, a hallmark of Niemann-Pick type C disease models.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/mL Glycine in PBS

-

Filipin III stock solution (e.g., 25 mg/mL in DMSO)

-

Staining solution: 50 µg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)

-

Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

-

Wash cells grown on coverslips three times with PBS.

-

Fix the cells with 4% PFA for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cells with the Filipin III staining solution for 2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a suitable mounting medium.

-

Immediately visualize the cells under a fluorescence microscope. Filipin staining is sensitive to photobleaching.

Protocol 3: Visualization of Neutral Lipid Droplets with BODIPY 493/503 Staining

This protocol is for the visualization and quantification of neutral lipid droplets, which can be induced by this compound treatment.

Materials:

-

Cells cultured on glass coverslips or in a multi-well plate

-

PBS

-

4% PFA in PBS

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Staining solution: 1-2 µg/mL BODIPY 493/503 in PBS

-

DAPI solution (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets (BODIPY: Excitation ~493 nm, Emission ~503 nm; DAPI: Excitation ~358 nm, Emission ~461 nm)

Procedure:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the BODIPY 493/503 staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Add a small volume of PBS to the wells and visualize the cells under a fluorescence microscope.

Protocol 4: Western Blot Analysis of Key Proteins in Cholesterol Homeostasis

This protocol details the detection of SREBP2, LXRα, HMGCR, and LDLR proteins by Western blotting.

Materials:

-

Cell lysates prepared in RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Table 3: Primary Antibodies for Western Blotting

| Target Protein | Recommended Dilution | Supplier (Example) | Catalog # (Example) |

| SREBP2 | 1:1000 | Cell Signaling Technology | #25940 |

| LXRα | 1:1000 | Novus Biologicals | NB400-157 |

| HMGCR | 1:1000 - 1:2000 | Novus Biologicals | NBP2-66888 |

| LDLR | 1:500 - 1:1000 | Abcam | ab52818 |

| β-actin | 1:5000 | Cell Signaling Technology | #4970 |

Procedure:

-

Determine the protein concentration of the cell lysates using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of genes involved in cholesterol metabolism.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Gene-specific primers (see Table 4)

Table 4: Human qPCR Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| LXRα (NR1H3) | TGGACACCTACATGCGTCGCAA | CAAGGATGTGGCATGAGCCTGT | [5][6] |

| SREBP2 (SREBF2) | CTCCATTGACTCTGAGCCAGGA | GAATCCGTGAGCGGTCTACCAT | [7] |

| HMGCR | GGCCTTTACAGAGCAGCAGG | CCTTGAGGTTGTAGCGCAGG | [8] |

| LDLR | AGACATGCAGGAGGAGACTG | GCTGTCTGGGACTGGAGTTG | [8] |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [9] |

Procedure:

-

Isolate total RNA from cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions in a 96-well plate with SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

-

Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.

Protocol 6: LXR Luciferase Reporter Assay

This protocol is for measuring the transcriptional activity of LXR in response to desmosterol accumulation.

Materials:

-

HepG2 cells

-

LXR response element (LXRE)-luciferase reporter plasmid (e.g., pLXRE-Luc)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HepG2 cells in a 24-well plate.

-

The next day, co-transfect the cells with the LXRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing LPDS and treat the cells with this compound (e.g., 1 µM) or a known LXR agonist (e.g., T0901317, GW3965) as a positive control. Include a vehicle control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold induction over the vehicle control.

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tripod.nih.gov [tripod.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SREBP2 Activation Induces Hepatic Long-chain Acyl-CoA Synthetase 1 (ACSL1) Expression in Vivo and in Vitro through a Sterol Regulatory Element (SRE) Motif of the ACSL1 C-promoter - PMC [pmc.ncbi.nlm.nih.gov]

Application of 20-Azacholesterol in Lipidomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the ability to selectively perturb lipid metabolic pathways is crucial for understanding the intricate roles of individual lipid species in cellular processes and disease. 20-Azacholesterol is a potent inhibitor of cholesterol biosynthesis, offering a powerful tool for researchers to investigate the consequences of altered sterol metabolism. By blocking a key enzymatic step, this compound induces the accumulation of specific cholesterol precursors, enabling detailed studies of their biological functions and the downstream effects of cholesterol depletion. This application note provides a comprehensive overview of the use of this compound in lipidomics sample preparation, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

This compound is a member of the azasterol family of compounds, which are known to interfere with sterol metabolism. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24) . This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the double bond at position C24-C25 in the side chain of desmosterol to form cholesterol.

By inhibiting DHCR24, treatment of cells or organisms with this compound leads to a significant accumulation of its substrate, desmosterol , and a corresponding decrease in the cellular levels of cholesterol. This targeted perturbation of the sterol profile allows for the specific investigation of the roles of desmosterol and the consequences of reduced cholesterol content in various biological systems. The accumulation of desmosterol can impact cellular processes such as membrane fluidity, signaling pathways, and the formation of lipid rafts.

Signaling Pathway Perturbation

The inhibition of cholesterol synthesis by this compound has significant implications for cellular signaling. The accumulation of desmosterol and the reduction of cholesterol can influence pathways regulated by sterol levels, such as the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP) pathways. Desmosterol itself has been shown to be an endogenous ligand for LXR, and its accumulation can lead to the activation of LXR target genes involved in lipid metabolism and inflammation.

Caption: Cholesterol Biosynthesis Pathway and the Site of Inhibition by this compound.

Application in Lipidomics Sample Preparation

The primary application of this compound in a lipidomics workflow is to create a cellular model with a specifically altered sterol composition. This allows for a targeted analysis of the effects of desmosterol accumulation and cholesterol depletion.

Key Applications:

-

Functional Studies of Desmosterol: By inducing the accumulation of desmosterol, researchers can investigate its specific roles in cellular processes, such as membrane organization, cell signaling, and protein function.

-

Investigating the Impact of Cholesterol Depletion: The reduction in cellular cholesterol levels allows for the study of its importance in membrane structure, lipid raft formation, and the activity of membrane-associated proteins.

-

Drug Discovery and Target Validation: this compound can be used as a tool to mimic the effects of potential therapeutic agents that target cholesterol biosynthesis.

-

Understanding Disease Mechanisms: Altered sterol metabolism is implicated in various diseases, including atherosclerosis, neurodegenerative disorders, and cancer. This compound provides a means to model and study these pathological conditions in a controlled laboratory setting.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in cell culture for lipidomics analysis. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.

Protocol 1: Induction of Desmosterol Accumulation in Cultured Cells

Materials:

-

Cell culture medium appropriate for the cell line of choice

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates or flasks

-

Solvent for lipid extraction (e.g., 2:1 v/v Chloroform:Methanol)

-

Internal standards for lipidomics analysis

Procedure:

-

Cell Seeding: Plate cells at a desired density in culture vessels and allow them to adhere and grow for 24 hours.

-

Treatment with this compound:

-

Prepare a working solution of this compound in cell culture medium. A final concentration in the range of 1-10 µM is a common starting point. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line.

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a desired period (e.g., 24-72 hours). The incubation time will influence the extent of desmosterol accumulation.

-

-

Cell Harvesting:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization or by scraping, depending on the cell type and downstream analysis.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet with ice-cold PBS to remove any remaining medium.

-

-

Sample Storage: The cell pellet can be stored at -80°C until lipid extraction.

Protocol 2: Lipid Extraction for Mass Spectrometry Analysis

Materials:

-

Cell pellet from Protocol 1

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Internal standards (e.g., deuterated cholesterol, deuterated desmosterol)

-